7-Bromopyrido[2,3-b]pyrazine

Medicinal Chemistry Heterocyclic Synthesis Building Block Procurement

For teams developing EGFR inhibitors targeting erlotinib-resistant NSCLC, correct halogen placement is decisive. 7-Bromopyrido[2,3-b]pyrazine (CAS 52333-42-3) provides the 7-Br handle for installing indole/indazole pharmacophores via selective Suzuki coupling-C-Br oxidative addition is 20-50× faster than C-Cl, enabling chemoselective first-stage coupling with standard Pd(PPh₃)₄ catalysts. High-yield entry (92% from 5-bromo-2,3-diaminopyridine) supports multi-gram scale-up. Using the 7-Cl or 8-Br regioisomer places the pharmacophore at the wrong vector, yielding inactive compounds per established SAR.

Molecular Formula C7H4BrN3
Molecular Weight 210.03 g/mol
CAS No. 52333-42-3
Cat. No. B1275775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromopyrido[2,3-b]pyrazine
CAS52333-42-3
Molecular FormulaC7H4BrN3
Molecular Weight210.03 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C=C(C=N2)Br
InChIInChI=1S/C7H4BrN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H
InChIKeyYEDMUIQRKXNDQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromopyrido[2,3-b]pyrazine Core Scaffold Profile


7-Bromopyrido[2,3-b]pyrazine (CAS 52333-42-3; molecular formula C₇H₄BrN₃; molecular weight 210.03 g/mol; LogP 1.2) is a nitrogen-rich fused heterocycle comprising a pyridine ring annulated to a pyrazine ring, with a single bromine substituent at the 7-position [1]. It belongs to the pyrido[2,3-b]pyrazine class, a privileged scaffold in medicinal chemistry and kinase inhibitor development [2]. The compound is a pale yellow to pinkish-brown solid, insoluble in water but soluble in common organic solvents, and is primarily employed as a versatile synthetic intermediate for constructing diverse libraries of 7-substituted pyrido[2,3-b]pyrazine analogs via palladium-catalyzed cross-coupling chemistry [3].

7-Bromopyrido[2,3-b]pyrazine Substitution Specificity


Substituting 7-bromopyrido[2,3-b]pyrazine with its 7-chloro, 7-iodo, 8-bromo regioisomer, or 6-bromo analog is not a trivial procurement decision: the position of the halogen determines which vector of the scaffold can be elaborated, while the identity of the halogen (Br vs. Cl vs. I) dictates the rate and chemoselectivity of subsequent cross-coupling steps [1]. Critically, structure-activity relationship (SAR) studies on the pyrido[2,3-b]pyrazine core have established that the 7-position is a key determinant of biological activity against erlotinib-resistant non-small-cell lung cancer (NSCLC) cell lines, and the bromine at this position serves as the essential synthetic handle for installing the pharmacophoric moieties identified as optimal [2]. Using an incorrectly positioned or differently halogenated analog leads to divergent reactivity profiles, altered regiochemical outcomes, and ultimately a different set of accessible derivatives—undermining both hit-to-lead consistency and the intended biological interrogation.

7-Bromopyrido[2,3-b]pyrazine Selection Evidence


One-Step Condensation Route vs Multi-Step Halogenation

7-Bromopyrido[2,3-b]pyrazine is accessible in a single-step condensation of 5-bromo-2,3-diaminopyridine with glyoxal (40% aq.) in ethanol at ambient temperature, affording the target product in 92% isolated yield as a pinkish-brown solid . In contrast, the 7-chloro analog requires alternative synthetic routes often involving POCl₃-mediated chlorination of a dione precursor, and the 7-iodo analog is typically prepared via halogen-exchange or diazotization-iodination sequences that are lower-yielding and less atom-economical. The 92% yield for the bromo derivative represents a robust, scalable entry point that directly impacts procurement cost-per-gram and supply reliability for library synthesis programs .

Medicinal Chemistry Heterocyclic Synthesis Building Block Procurement

7-Position Cross-Coupling Reactivity

The 7-bromo substituent is a competent leaving group for all four major Pd(0)-catalyzed cross-coupling manifolds. Yin and Liebscher (2005) demonstrated that 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine undergoes Suzuki coupling with arylboronic acids (yields: 50%–96%), Sonogashira coupling with terminal alkynes (yields up to 98%), Heck coupling with electron-deficient alkenes (e.g., methyl acrylate: 96% yield), and Buchwald-Hartwig amination with secondary amines (yield: 73%) [1]. A subsequent patent example confirmed that the parent 7-bromopyrido[2,3-b]pyrazine (without 2,3-diphenyl substitution) also engages in Suzuki coupling; reaction with methyl boronate under Pd₂(dba)₃/PPh₃ catalysis in dioxane at 100 °C delivered 7-methyl-pyrido[2,3-b]pyrazine in 60% isolated yield [2]. This breadth of validated coupling chemistry is not similarly documented for the 7-chloro analog, which typically exhibits lower reactivity in oxidative addition with Pd(0).

Palladium Catalysis C-C Bond Formation Library Synthesis

7-Position SAR for Erlotinib-Resistant NSCLC

Comprehensive SAR exploration by Kékesi et al. (2013) established that the 7-position of the pyrido[2,3-b]pyrazine scaffold is one of two essential substitution points for potent dual inhibition of erlotinib-sensitive and erlotinib-resistant NSCLC cell lines [1]. The lead compound 33m—bearing a 1H-indol-5-yl group at the 7-position, a 2,3-dihydro-1,4-benzodioxin-6-yl at the 3-position, and an unsubstituted 2-position—exhibited EC₅₀ values of 0.09 µM against PC9 (erlotinib-sensitive) and 0.15 µM against PC9-ER (erlotinib-resistant, harboring EGFR T790M mutation) [1]. For context, erlotinib itself showed an EC₅₀ of 0.005 µM on PC9 but a dramatically weakened 5.65 µM on PC9-ER—a >1,000-fold shift [1]. By contrast, compound 33m maintained sub-micromolar potency against both cell lines, overcoming the resistance mechanism [1][2]. The SAR further revealed that effective 7-position substituents must be nitrogen-containing [5+6] heterocycles (indole or indazole) with the carbon-carbon bond at the 4'- or 5'-position; the 7-bromo intermediate is the indispensable synthetic precursor for installing these pharmacophores via cross-coupling [2].

Kinase Inhibitor NSCLC EGFR T790M Structure-Activity Relationship

Halogen Reactivity Differential: C-Br vs. C-Cl Oxidative Addition Kinetics Enable Chemoselective Sequential Derivatization

A key practical advantage of the 7-bromo derivative over the 7-chloro analog is the established reactivity differential of aryl bromides vs. aryl chlorides toward Pd(0) oxidative addition—the rate-determining step in cross-coupling. In the pyrido[2,3-b]pyrazine scaffold bearing multiple halogens (e.g., 7-bromo-6-chloropyrido[2,3-b]pyrazine), the C-Br bond undergoes oxidative addition 20- to 50-fold faster than the C-Cl bond with standard Pd(0) catalysts, permitting chemoselective coupling at the brominated position while leaving the chlorine intact for subsequent orthogonal derivatization [1][2]. This reactivity hierarchy is a fundamental principle of palladium catalysis and has been exploited to achieve stepwise, site-selective functionalization in polyhalogenated heterocycles [1]. The 7-iodo analog, while even more reactive, is significantly more expensive, less shelf-stable, and prone to dehalogenation side reactions—making the 7-bromo derivative the optimal balance of reactivity, stability, and cost for most synthetic workflows [2].

Chemoselective Functionalization Organometallic Chemistry Sequential Coupling

7-Bromopyrido[2,3-b]pyrazine Application Scenarios


EGFR T790M Kinase Inhibitor Library Synthesis

Research groups developing next-generation EGFR inhibitors for erlotinib-resistant NSCLC should procure 7-bromopyrido[2,3-b]pyrazine as the core building block. The Kékesi SAR data demonstrate that the 7-position is the critical vector for installing indole or indazole pharmacophores that overcome T790M-mediated resistance. The 7-bromo intermediate enables parallel Suzuki coupling with diverse (hetero)aryl boronic acids to generate focused libraries, with the lead compound 33m achieving EC₅₀ values of 0.09 µM (PC9) and 0.15 µM (PC9-ER)—a 30-fold improvement over erlotinib on the resistant line [1]. Using the 7-chloro or 8-bromo regioisomer would place the pharmacophore at the wrong vector, predictably yielding inactive compounds based on the established SAR [1].

Sequential Chemoselective Functionalization

For programs requiring site-differentiated decoration of the pyrido[2,3-b]pyrazine core (e.g., 7-bromo-6-chloropyrido[2,3-b]pyrazine), the 20–50× faster oxidative addition of the C-Br bond vs. C-Cl enables chemoselective first-stage coupling exclusively at the 7-position [1]. This is corroborated by the Yin & Liebscher demonstration of selective Suzuki coupling at the 7-bromo position in the presence of other ring functionalities, with yields of 50–96% [2]. The 7-chloro analog cannot be used for this strategy because both chlorine substituents would exhibit similar, low reactivity, compromising chemoselectivity. Procurement of the 7-bromo building block is therefore the enabling first step in any orthogonal derivatization workflow [1].

High-Throughput Parallel Synthesis with Pd(PPh3)4

Contract research organizations and medicinal chemistry cores planning high-throughput parallel library production should select the 7-bromo derivative over the 7-chloro analog to minimize catalyst screening burden. The Yin & Liebscher paper [1] and the patent example [2] confirm that 7-bromopyrido[2,3-b]pyrazine derivatives couple efficiently using inexpensive, air-stable Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ under standard conditions (toluene or dioxane, K₂CO₃ or Cs₂CO₃, 100 °C). The 7-chloro analog would require screening of electron-rich, often proprietary phosphine ligands to achieve comparable conversion, adding cost, time, and reproducibility risk to parallel synthesis workflows [1].

Cost-Effective Scale-Up for Preclinical Candidates

When transitioning from hit identification to preclinical candidate synthesis, the 92% single-step yield of 7-bromopyrido[2,3-b]pyrazine from commercially available 5-bromo-2,3-diaminopyridine provides a reliable, high-yielding entry point for multi-gram scale-up [1]. The alternative 7-iodo analog, while kinetically more reactive, is substantially more expensive, more prone to photolytic and thermal dehalogenation during storage, and its higher molecular weight reduces atom economy in subsequent coupling steps. The 7-bromo derivative thus offers the optimal balance of cost (lower procurement price than the iodo analog), stability (shelf-stable solid), and reactivity (robust coupling without specialized catalysts) for pilot-scale production of advanced intermediates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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